3-(4-Bromobenzyl)piperidin-3-ol
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Overview
Description
3-(4-Bromobenzyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry . The compound this compound is characterized by the presence of a bromobenzyl group attached to the piperidine ring, which imparts unique chemical and biological properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzyl)piperidin-3-ol typically involves the reaction of piperidine with 4-bromobenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the electrophilic carbon of the 4-bromobenzyl chloride, resulting in the formation of the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromobenzyl group can be reduced to form a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
3-(4-Bromobenzyl)piperidin-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
3-(4-Bromobenzyl)piperidin-3-ol can be compared with other similar compounds, such as:
3-(2-Bromobenzyl)piperidin-3-ol: Similar structure but with the bromine atom in a different position on the benzyl group.
3-(4-Chlorobenzyl)piperidin-3-ol: Similar structure but with a chlorine atom instead of bromine.
3-(4-Methylbenzyl)piperidin-3-ol: Similar structure but with a methyl group instead of bromine.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituents .
Properties
Molecular Formula |
C12H16BrNO |
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Molecular Weight |
270.17 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C12H16BrNO/c13-11-4-2-10(3-5-11)8-12(15)6-1-7-14-9-12/h2-5,14-15H,1,6-9H2 |
InChI Key |
ROKLTWGJLNEPLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CC2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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